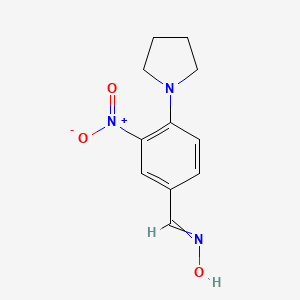
3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine typically involves the condensation of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The hydroxylamine moiety can be oxidized to a nitroso compound using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the hydroxylamine moiety.
Substituted pyrrolidine derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of the target molecules. The pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their conformation and activity. The hydroxylamine moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
3-nitro-4-(pyrrolidin-1-yl)benzaldehyde: Shares the nitro and pyrrolidine groups but lacks the hydroxylamine moiety.
N-phenylpyrrolidin-2-one: Contains the pyrrolidine ring but differs in the functional groups attached to it.
N-phenyldihydro-1H-pyrrol-2-one: Similar to N-phenylpyrrolidin-2-one but with a different oxidation state.
Uniqueness
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, pyrrolidine ring, and hydroxylamine moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2 |
InChI Key |
MNAFCQXXESLFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


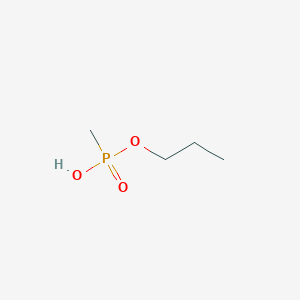
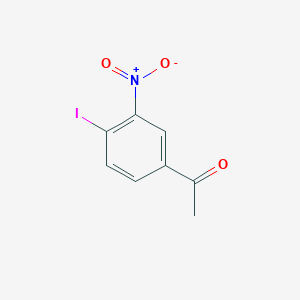
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744319.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744323.png)
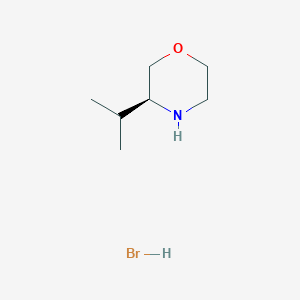
![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744327.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11744330.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744342.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11744356.png)
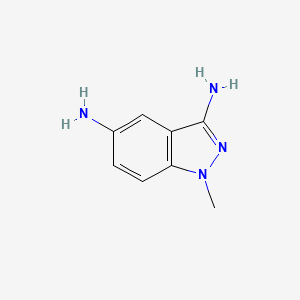

![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744373.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11744380.png)
